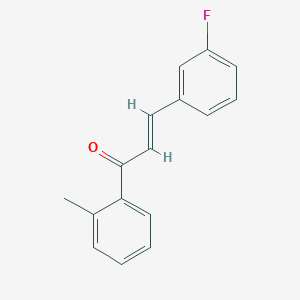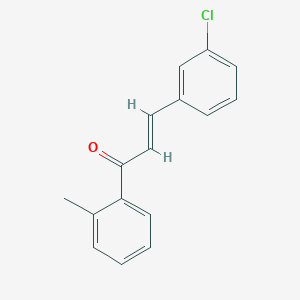
(2E)-3-(3-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(3-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one, commonly known as MCPP, is an organic compound belonging to the class of propenones. It is a colorless liquid with a faint odor and is insoluble in water. MCPP is used in various scientific research applications, such as biochemical and physiological studies.
Mecanismo De Acción
MCPP is believed to act as a serotonin receptor agonist, meaning that it binds to the serotonin receptor and activates it, resulting in various physiological effects. It is also believed to act as an inhibitor of monoamine oxidase (MAO) enzymes, which are responsible for breaking down serotonin in the brain. This action may lead to increased levels of serotonin in the brain, which can result in various physiological effects.
Biochemical and Physiological Effects
MCPP has been shown to have various biochemical and physiological effects. It has been shown to increase levels of serotonin in the brain, which can result in increased alertness, improved mood, and improved cognitive performance. It has also been shown to increase levels of dopamine in the brain, which can lead to increased motivation and improved concentration. In addition, MCPP has been found to reduce levels of cortisol, which is a hormone that is associated with stress and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MCPP has several advantages for use in lab experiments. It is a relatively inexpensive compound and is easy to synthesize. It is also relatively stable and can be stored for long periods of time. However, there are some limitations to its use in lab experiments. For example, MCPP has a low solubility in water, which can make it difficult to use in certain experiments. In addition, it has a strong odor, which can be unpleasant for researchers.
Direcciones Futuras
There are several potential future directions for research on MCPP. One potential direction is to further study its mechanism of action and biochemical and physiological effects. This could include further studies on the effects of MCPP on serotonin and dopamine levels in the brain, as well as its effects on other hormones and neurotransmitters. Another potential direction is to explore the potential therapeutic uses of MCPP. This could include studying its effects on various mental health disorders, such as depression and anxiety. Additionally, further research could be done to explore the potential applications of MCPP in drug development. This could include studying its potential use as an anti-depressant or anti-anxiety drug.
Métodos De Síntesis
MCPP can be synthesized from the reaction of 2-methylphenol and 3-chloro-1-phenyl-1-propene. The reaction is carried out in the presence of a strong base, such as sodium hydroxide, in an organic solvent, such as tetrahydrofuran (THF). The reaction is carried out at room temperature and the product is purified by distillation.
Aplicaciones Científicas De Investigación
MCPP has been used in various scientific research applications, such as studying its biochemical and physiological effects. It has also been used as a tool to study the mechanism of action of various drugs, such as serotonin.
Propiedades
IUPAC Name |
(E)-3-(3-chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO/c1-12-5-2-3-8-15(12)16(18)10-9-13-6-4-7-14(17)11-13/h2-11H,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIELOQCHMQUQEU-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)/C=C/C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


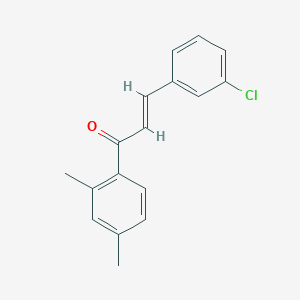
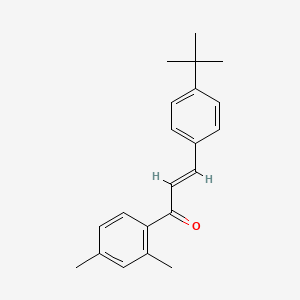
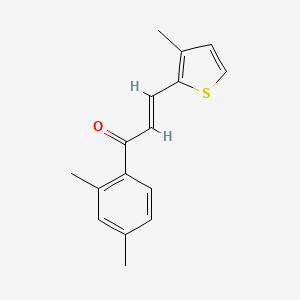
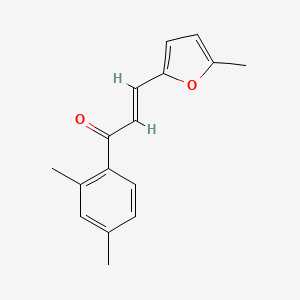

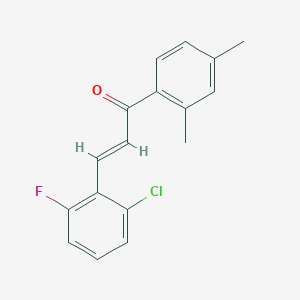
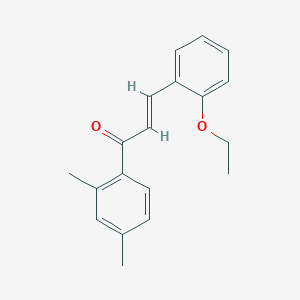

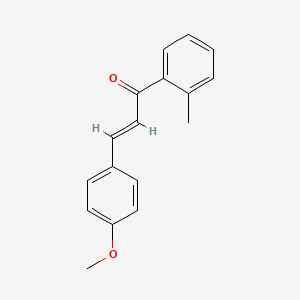

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2-methylphenyl)prop-2-en-1-one](/img/structure/B6346600.png)

